![molecular formula C15H20O3 B13896135 10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- CAS No. 108885-62-7](/img/structure/B13896135.png)
10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-
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Overview
Description
10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- is a complex organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclo ring system and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- involves several steps, typically starting with the formation of the oxabicyclo ring system. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxy, methyl, and methylethenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxabicyclo ring system and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other oxabicyclo derivatives and bicyclic compounds with different functional groups. For example:
10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-: Similar structure but different stereochemistry.
10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9S)-: Different stereochemistry at the 9th position.
These comparisons highlight the uniqueness of the compound in terms of its specific stereochemistry and functional group arrangement, which can significantly influence its chemical properties and applications.
Properties
CAS No. |
108885-62-7 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4S,5E,8R,9S)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,8,12-14,16H,1,5-7H2,2-3H3/b10-4+/t12-,13+,14+/m1/s1 |
InChI Key |
XJUHTEFWFCFCBI-WENQCULDSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H]([C@@H]2C=C(CC[C@@H]1O)C(=O)O2)C(=C)C |
Canonical SMILES |
CC1=CCC(C2C=C(CCC1O)C(=O)O2)C(=C)C |
Origin of Product |
United States |
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